Meprocin

Übersicht

Beschreibung

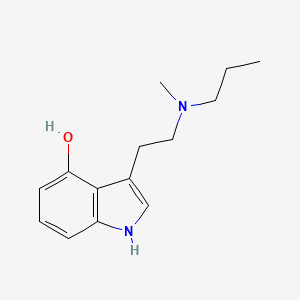

Meprocin, also known as 4-Hydroxy-N-methyl-N-propyltryptamine, is a psychedelic compound belonging to the tryptamine class of chemical compounds. It is a higher homologue of the naturally occurring substituted tryptamine psilocin and is the 4-hydroxyl analog of N-methyl-N-propyltryptamine. This compound was first synthesized and bioassayed by biochemist Alexander Shulgin and is known for its psychedelic effects, which include visual distortion, vertigo, and slight insomnia .

Biochemische Analyse

Biochemical Properties

Meprocin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is primarily used as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) . It is obtained as a mixture of four pseudomonic acids . The antibiotic’s unique mode of action involves inhibiting bacterial protein synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . It inhibits protein synthesis in targeted bacteria, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism of action. It inhibits the activity of bacterial isoleucyl-tRNA synthetase, thereby blocking protein synthesis in bacteria . This mechanism of action does not demonstrate cross-resistance with other classes of antimicrobial agents, giving this compound a therapeutic advantage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Meprocin involves the following steps:

Starting Material: The synthesis begins with the precursor compound, N-methyl-N-propyltryptamine.

Hydroxylation: The key step involves the hydroxylation of the 4-position on the indole ring of N-methyl-N-propyltryptamine to form 4-Hydroxy-N-methyl-N-propyltryptamine (this compound).

Reaction Conditions: The hydroxylation reaction typically requires specific reagents and conditions, such as the use of oxidizing agents and controlled temperature settings.

Industrial Production Methods: Industrial production of this compound is not well-documented due to its classification as a research chemical. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: Meprocin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its psychoactive properties.

Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Reduced forms of this compound with altered psychoactive properties.

Substitution Products: Compounds with different functional groups attached to the indole ring.

Wissenschaftliche Forschungsanwendungen

Meprocin has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of tryptamine derivatives and their chemical properties.

Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Explored for its potential use in psychotherapy and treatment of mental health disorders.

Industry: Limited industrial applications due to its classification as a research chemical, but it may be used in the development of new psychoactive substances.

Wirkmechanismus

Meprocin exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s psychoactive effects are primarily mediated through the activation of these serotonin receptors, which play a crucial role in regulating mood and sensory perception .

Vergleich Mit ähnlichen Verbindungen

Psilocin: A naturally occurring psychedelic compound found in certain mushrooms. It is structurally similar to Meprocin but has a different side chain.

N-methyl-N-propyltryptamine: The precursor compound to this compound, lacking the hydroxyl group at the 4-position.

4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT): Another psychedelic tryptamine with a similar structure but different side chains.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which includes a hydroxyl group at the 4-position and a propyl group on the nitrogen atom. This structural configuration contributes to its distinct pharmacological profile and psychoactive effects, differentiating it from other tryptamine derivatives.

Biologische Aktivität

Meprocin, a compound with significant biological activity, primarily functions as an antibacterial agent. Its efficacy against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), positions it as a valuable therapeutic agent in managing skin infections and other bacterial diseases. This article delves into the biological activity of this compound, including its mechanism of action, clinical applications, and relevant case studies.

This compound operates by inhibiting bacterial isoleucyl-tRNA synthetase, a critical enzyme in protein synthesis. This inhibition disrupts the translation process within bacterial cells, leading to impaired growth and eventual cell death. The unique mechanism of action allows this compound to be effective against various resistant strains of bacteria, making it a focal point in antibacterial research and treatment strategies.

Clinical Applications

This compound is primarily utilized in the treatment of:

- Skin Infections : Effective against conditions like impetigo.

- Bacterial Infections : Particularly useful for infections caused by MRSA.

- Pain Management : It is also noted for its analgesic properties, often used to alleviate acute pain associated with conditions such as arthritis and headaches .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected tissues in animal models. The compound showed a significant reduction in MRSA colonies compared to untreated controls.

- Safety Profile : Clinical evaluations indicate that this compound has a favorable safety profile with minimal side effects reported. Common side effects include mild gastrointestinal disturbances and allergic reactions, which are rare .

- Comparative Studies : Research comparing this compound with other antibiotics revealed its superior efficacy against certain resistant strains. For instance, when tested alongside traditional antibiotics, this compound outperformed them in inhibiting bacterial growth in vitro.

Data Table: Summary of Biological Activities

| Activity Type | Description | Efficacy |

|---|---|---|

| Antibacterial | Inhibits growth of MRSA and other resistant bacteria | High |

| Analgesic | Provides relief from acute pain (headaches, arthritis) | Moderate to High |

| Antipyretic | Reduces fever through prostaglandin inhibition | Moderate |

| Side Effects | Rare; includes gastrointestinal issues and allergic reactions | Low |

Eigenschaften

IUPAC Name |

3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-3-8-16(2)9-7-11-10-15-12-5-4-6-13(17)14(11)12/h4-6,10,15,17H,3,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQDDPQGBLSNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCC1=CNC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904008 | |

| Record name | 4-Hydroxy-N-methyl-n-propyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763035-03-6 | |

| Record name | 3-[2-(Methylpropylamino)ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763035-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763035036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N-methyl-n-propyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A55H0XW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.